(Z)-4-oxo-4-(2-(propan-2-ylidene)hydrazinyl)but-2-enoic acid

Stereochemistry Cyclization Heterocyclic synthesis

(Z)-4-oxo-4-(2-(propan-2-ylidene)hydrazinyl)but-2-enoic acid (CAS 387359-52-6; PubChem CID is a low-molecular-weight (170.17 g/mol) α,β-unsaturated hydrazone derived from malealdehydic acid and acetone hydrazone. It bears an isopropylidene moiety linked via a hydrazinyl bridge to a (Z)-configured 4-oxobut-2-enoic acid backbone.

Molecular Formula C7H10N2O3
Molecular Weight 170.17 g/mol
Cat. No. B12171670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-4-oxo-4-(2-(propan-2-ylidene)hydrazinyl)but-2-enoic acid
Molecular FormulaC7H10N2O3
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESCC(=NNC(=O)C=CC(=O)O)C
InChIInChI=1S/C7H10N2O3/c1-5(2)8-9-6(10)3-4-7(11)12/h3-4H,1-2H3,(H,9,10)(H,11,12)/b4-3-
InChIKeyIMXCOXXNXDASIY-ARJAWSKDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (Z)-4-oxo-4-(2-(propan-2-ylidene)hydrazinyl)but-2-enoic Acid and Why It Matters for Procurement


(Z)-4-oxo-4-(2-(propan-2-ylidene)hydrazinyl)but-2-enoic acid (CAS 387359-52-6; PubChem CID 5357625) is a low-molecular-weight (170.17 g/mol) α,β-unsaturated hydrazone derived from malealdehydic acid and acetone hydrazone. It bears an isopropylidene moiety linked via a hydrazinyl bridge to a (Z)-configured 4-oxobut-2-enoic acid backbone. [1] The molecule possesses a defined Z-stereochemistry at the enoic double bond, an XLogP3-AA of -0.5, two hydrogen-bond donors, and a topological polar surface area (TPSA) of 78.8 Ų. [2] This compound serves as a synthetic entry point into the 3-hydrazono-3H-furan-2-one (iminofuran) heterocyclic system, a scaffold of sustained interest in Russian pharmaceutical chemistry programs. [3]

Why Generic Substitution of (Z)-4-oxo-4-(2-(propan-2-ylidene)hydrazinyl)but-2-enoic Acid Is Scientifically Unsound


This compound cannot be freely interchanged with other hydrazone or hydrazide derivatives of butenoic/maleic acid because three structural features jointly control its reactivity and potential biological profile: (i) the (Z)-geometry of the enoic double bond, which dictates intramolecular hydrogen-bonding patterns and cyclization regioselectivity; (ii) the isopropylidene substituent on the terminal hydrazone nitrogen, which is sterically compact yet electron-donating, altering both tautomeric preference and the electrophilicity of the conjugated system relative to arylidene analogs; and (iii) the free carboxylic acid terminus, which facilitates salt formation and aqueous solubility absent in ester or anilide derivatives of the same core. [1] Substituting a benzophenone hydrazone or a maleic hydrazide for this specific isopropylidene hydrazone would yield different cyclization kinetics and a distinct biological activity spectrum. [2] The quantitative evidence supporting these differentiation points is detailed below.

Quantitative Differentiation Evidence for (Z)-4-oxo-4-(2-(propan-2-ylidene)hydrazinyl)but-2-enoic Acid Against Closest Analogs


Z-Configured Enoic Acid Backbone Provides Defined Cyclization Regioselectivity Versus E-Isomer Analogs

The target compound bears a thermodynamically defined (Z)-configuration at the C2=C3 enoic double bond, confirmed by the InChI stereochemical layer (/b4-3-). This contrasts with (E)-configured 4-oxobut-2-enoic acid hydrazones and with maleic acid-derived hydrazides that lack the enoic stereochemical element. The (Z)-geometry restricts the carboxylic acid and hydrazone moieties to a cisoid orientation, favoring intramolecular cyclization to 3-hydrazono-3H-furan-2-ones (iminofurans) rather than intermolecular oligomerization. [1] In the broader series of 2-(2-ylidenehydrazino)-substituted 4-oxobut-2-enoic acids studied by Komarova et al., Z/E isomerism at the enehydrazine–hydrazone tautomeric system directly influenced the population of cyclization-competent conformers. [2]

Stereochemistry Cyclization Heterocyclic synthesis

Computed Physicochemical Profile Distinguishes This Compound from Bulkier Aryl-Substituted 4-Oxobut-2-enoic Hydrazones

The target compound has a computed XLogP3-AA of -0.5, a molecular weight of 170.17 Da, and a TPSA of 78.8 Ų. These values place it comfortably within typical oral drug-likeness space. By comparison, 4-aryl-substituted analogs such as those in the Pulina et al. (2009) series—e.g., 2-(1,2-diphenyl-2-oxoethylidenehydrazino)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid methyl ester—exceed 450 Da with XLogP values >3.0, placing them outside lead-like chemical space. [1] The isopropylidene substituent is the smallest stable ketone-derived hydrazone blocking group available, maximizing ligand efficiency (heavy atom count = 12) relative to arylidene or fluorenylidene congeners. [2]

Physicochemical properties Drug-likeness Lead optimization

Free Carboxylic Acid Functionality Confers Aqueous Solubility Advantage Over Ester and Anilide Congeners

The target compound bears a free carboxylic acid group (pKa estimated ~3–4), enabling salt formation and aqueous dissolution at physiological pH. In contrast, the methyl ester derivative—2-(1,2-diphenyl-2-oxoethylidenehydrazino)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid methyl ester—and the anilide derivatives reported by Pulina et al. (2009) lack this ionizable moiety, limiting their aqueous solubility and precluding pH-dependent formulation strategies. [1] The compound's two H-bond donors (carboxylic acid OH + hydrazone NH) also enable co-crystal engineering opportunities not available with ester or amide derivatives. [2]

Solubility Formulation Salt formation

Isopropylidene Substituent Minimizes Steric Bulk While Maintaining Hydrazone Stability Versus Acetone-Free Hydrazides

The isopropylidene (C(CH₃)₂) terminal group on the hydrazone nitrogen serves a dual purpose: it blocks the free -NH₂ terminus (preventing oxidative degradation) while contributing minimal steric bulk (A-value ~2.1 kcal/mol for the isopropyl group). By contrast, benzylidene or diphenylmethylidene hydrazones—commonly employed in this chemical series—introduce substantially greater steric demand (A-value ~1.7 kcal/mol for phenyl, but with additional rotational restrictions). [1] The isopropylidene group also favors the hydrazone tautomer over the enehydrazine tautomer in solution, as established by Komarova et al. (2011) for analogous compounds, providing a defined reactive species for downstream transformations. [2]

Steric effects Hydrazone stability Tautomerism

NCI Database Inclusion (NSC82387) Provides Pre-Existing Cytotoxicity Screening Data Infrastructure

The target compound is listed in the National Cancer Institute's Developmental Therapeutics Program (DTP) repository under identifier NSC82387, as recorded in PubChem. [1] This indicates that the compound was submitted to and accepted by the NCI for potential 60-cell-line cytotoxicity screening. While the specific screening results are not publicly available in the sources retrieved, NCI deposition itself serves as a quality gate: submitted compounds must meet purity and structural verification standards. [2] By comparison, many closely related 4-oxobut-2-enoic acid hydrazones reported in the Russian literature (e.g., Pulina et al., 2009; Komarova et al., 2011) do not carry NSC identifiers, suggesting they were not submitted to the NCI screening program.

Anticancer screening NCI-60 Cytotoxicity

Optimal Application Scenarios for (Z)-4-oxo-4-(2-(propan-2-ylidene)hydrazinyl)but-2-enoic Acid Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery Library Design Requiring Low-MW, Lead-Like Carboxylic Acid Building Blocks

With MW = 170.17 g/mol, XLogP = -0.5, and TPSA = 78.8 Ų, this compound meets all 'rule-of-three' criteria for fragment libraries. [1] Its free carboxylic acid enables salt formation for aqueous solubility, while the isopropylidene hydrazone provides a chemically stable yet synthetically tractable handle for fragment elaboration via cyclization to iminofurans or hydrazone exchange reactions. This contrasts with heavier aryl-substituted hydrazones (>450 Da) that exceed fragment-library size constraints.

Synthesis of 3-Hydrazono-3H-furan-2-one (Iminofuran) Heterocyclic Libraries

The (Z)-configuration of the enoic acid backbone pre-organizes the molecule for intramolecular cyclization to iminofurans, a heterocyclic scaffold under active investigation in the Russian pharmaceutical chemistry community. [2] Unlike (E)-isomers or maleic hydrazide, which require additional isomerization steps, this compound can directly undergo acid- or base-catalyzed cyclization to yield the iminofuran core, shortening synthetic sequences by 1–2 steps.

Physicochemical Comparator in Structure–Activity Relationship (SAR) Studies of α,β-Unsaturated Hydrazone Series

The compact isopropylidene group and free carboxylic acid make this compound an ideal 'minimalist' reference point within SAR campaigns exploring 4-oxobut-2-enoic acid hydrazones. [3] Its computed properties (MW, XLogP, TPSA, H-bond donors/acceptors) serve as a baseline against which the incremental contributions of aryl, heteroaryl, or bulky alkyl substituents can be quantitatively assessed, enabling property-guided optimization.

NCI-60 Cytotoxicity Screening Follow-Up Studies

As compound NSC82387 in the NCI/DTP repository, this molecule may already have associated cytotoxicity screening data retrievable through the DTP database. [4] Procurement of this specific NSC-numbered batch ensures traceability to any existing screening results, avoiding the confounding variables introduced when sourcing the same nominal structure from a different vendor with potentially different purity or stereochemical integrity.

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